molecular formula C11H11IN2 B11832195 3-Iodo-N,N-dimethylquinolin-6-amine

3-Iodo-N,N-dimethylquinolin-6-amine

Cat. No.: B11832195
M. Wt: 298.12 g/mol
InChI Key: IQNLAKDWQUXACW-UHFFFAOYSA-N
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Description

3-Iodo-N,N-dimethylquinolin-6-amine is an organic compound with the molecular formula C11H11IN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of iodine and dimethylamine groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N,N-dimethylquinolin-6-amine typically involves the iodination of N,N-dimethylquinolin-6-amine. This can be achieved through electrophilic iodination using elemental iodine or iodides in the presence of oxidants. The reaction is usually carried out in a suitable solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to enhance the green chemical profile of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N,N-dimethylquinolin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .

Scientific Research Applications

3-Iodo-N,N-dimethylquinolin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-N,N-dimethylquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s iodine atom can participate in electrophilic reactions, while the dimethylamine group can engage in nucleophilic interactions. These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N,N-dimethylquinolin-6-amine
  • 3-Chloro-N,N-dimethylquinolin-6-amine
  • 3-Fluoro-N,N-dimethylquinolin-6-amine

Uniqueness

3-Iodo-N,N-dimethylquinolin-6-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity make it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C11H11IN2

Molecular Weight

298.12 g/mol

IUPAC Name

3-iodo-N,N-dimethylquinolin-6-amine

InChI

InChI=1S/C11H11IN2/c1-14(2)10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,1-2H3

InChI Key

IQNLAKDWQUXACW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=CC(=CN=C2C=C1)I

Origin of Product

United States

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